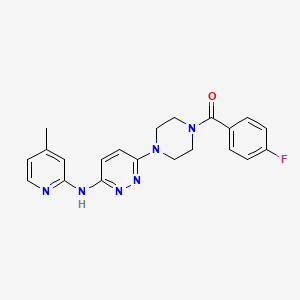
4-Bromo-2-phenyltriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-phenyltriazole” is a compound that contains a triazole ring, a phenyl ring, and a bromine atom. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The phenyl ring is a six-membered carbon ring, and bromine is a halogen.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring with the phenyl group already attached, followed by the bromination at the 4-position. The exact methods and reagents would depend on the specific conditions and starting materials.Molecular Structure Analysis
The molecular structure of “4-Bromo-2-phenyltriazole” would consist of a planar triazole ring attached to a phenyl ring at the 2-position and a bromine atom at the 4-position. The exact geometry and bond lengths would need to be determined experimentally or through computational methods.Chemical Reactions Analysis
The reactivity of “4-Bromo-2-phenyltriazole” would likely be influenced by the electron-withdrawing bromine atom and the electron-donating phenyl ring. The bromine atom could potentially be replaced in a substitution reaction, and the compound could potentially participate in reactions involving the triazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-phenyltriazole” would depend on its exact structure. Some general predictions can be made based on its functional groups: it would likely be a solid at room temperature, and it might have moderate solubility in organic solvents due to the presence of the aromatic ring and the polar triazole ring.Aplicaciones Científicas De Investigación
Cytotoxic Activity in Hybrid Compounds
A study by Rodphon et al. (2021) explored the synthesis of hybrid compounds involving 4-bromo-2-phenyltriazole. They found that these compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research and therapy.
Antitumor Activity of Thiazole Derivatives
Li et al. (2016) Li et al. (2016) investigated 2-aminothiazole derivatives, including those with bromo and phenyl groups, for their antitumor activities. Their research contributes to the understanding of structure-activity relationships in antitumor agents.
Anticonvulsant Properties
Research by Luszczki et al. (2012) Luszczki et al. (2012) examined the anticonvulsant properties of a 4-bromophenyl-triazole derivative. Their findings suggest potential applications in the treatment of epilepsy.
Antidepressant Activity
A study by Klen et al. (2016) Klen et al. (2016) synthesized and tested the antidepressant activity of various triazole derivatives, including those with bromo and phenyl groups, providing insight into their potential as antidepressants.
Synthesis and Antimicrobial Activities
In research conducted by Ustabaş et al. (2020) Ustabaş et al. (2020), 4-bromophenyl-triazole derivatives were synthesized and evaluated for their antimicrobial activities. This study adds to the knowledge of antimicrobial properties of triazole derivatives.
Antihypertensive and Cardioprotective Effects
Mazur et al. (2019) Mazur et al. (2019) investigated the antihypertensive and cardioprotective effects of a triazole derivative. Their findings indicate potential applications in cardiovascular medicine.
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards of “4-Bromo-2-phenyltriazole”. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes.
Direcciones Futuras
The study of “4-Bromo-2-phenyltriazole” and similar compounds could be a fruitful area of research, particularly in the field of medicinal chemistry. Triazole compounds are known to have a wide range of biological activities, and the introduction of a bromine atom could potentially enhance these activities or introduce new ones.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If “4-Bromo-2-phenyltriazole” is a novel compound, it could be an interesting subject for future research.
Propiedades
IUPAC Name |
4-bromo-2-phenyltriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQRQYBKXHSPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenyltriazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)
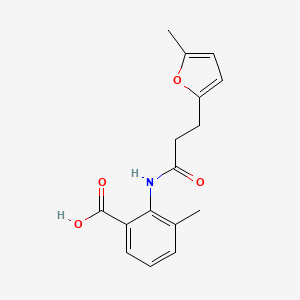

![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)
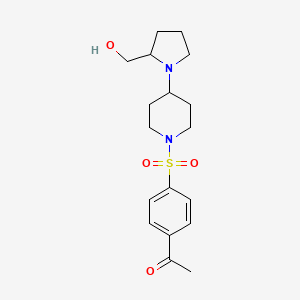
![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)
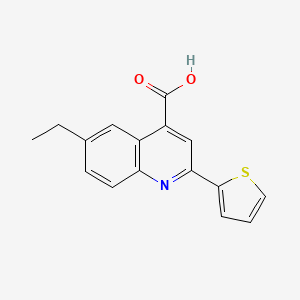
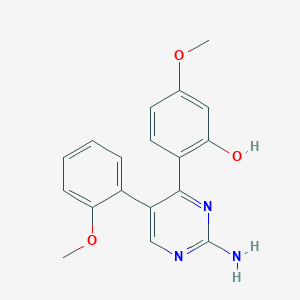
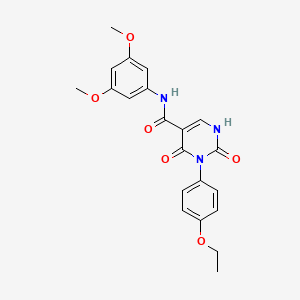
![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)
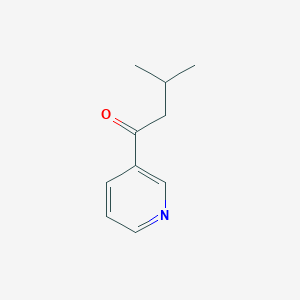
![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)
